3-(3,3,3-Trifluoropropoxy)picolinaldehyde

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemistry teams pursuing ALDH1A1 inhibitors (IC50 41 nM) or CNS-penetrant fragment libraries frequently encounter inconsistent purity and undocumented substitution effects among generic alkoxy picolinaldehydes. This 3-(3,3,3-trifluoropropoxy)picolinaldehyde resolves both issues: - >1.3 log-unit lipophilicity gain over methoxy analogs (LogP 2.23, TPSA 39.19 Ų) for rational BBB penetration design. - Regioisomerically defined 3-position substitution ensures predictable reactivity in condensation and cross-coupling at the 2-formyl handle. - Supplied at ≥98% purity with full QA documentation; sealed dry storage at 2-8°C and ambient shipping ensure research continuity.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 1713160-17-8
Cat. No. B1412021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,3,3-Trifluoropropoxy)picolinaldehyde
CAS1713160-17-8
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C=O)OCCC(F)(F)F
InChIInChI=1S/C9H8F3NO2/c10-9(11,12)3-5-15-8-2-1-4-13-7(8)6-14/h1-2,4,6H,3,5H2
InChIKeyIKBRMMIAUWRRNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,3,3-Trifluoropropoxy)picolinaldehyde: Structural and Physicochemical Profile


3-(3,3,3-Trifluoropropoxy)picolinaldehyde (CAS 1713160-17-8) is a fluorinated pyridine-2-carbaldehyde building block with molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol . It features a 3,3,3-trifluoropropoxy ether substituent at the 3-position of the picolinaldehyde core, which distinguishes it from non-fluorinated alkoxy and regioisomeric analogs . Commercially sourced material typically carries a purity specification of 95–98% .

Fluorinated picolinaldehyde building block for SAR-driven lipophilicity modulation.
Aldehyde handle supports imine, hydrazone, and reductive amination derivatization.
Scaffold reported to engage ALDH1A1 in biochemical assays (see Evidence).

Differentiation from Methoxy and Regioisomeric Analogs in SAR Programs


Substituting 3-(3,3,3-trifluoropropoxy)picolinaldehyde with a non-fluorinated analog such as 3-methoxypicolinaldehyde results in a >1.3 log-unit drop in lipophilicity (ΔLogP ≈ 1.30), which can dramatically alter membrane permeability, metabolic stability, and target engagement [1]. Regioisomeric replacement with 5-(3,3,3-trifluoropropoxy)picolinaldehyde, while sharing identical computed LogP and TPSA, places the electron-withdrawing trifluoropropoxy group at a position that exhibits different steric and electronic influence on the aldehyde and pyridine nitrogen, potentially altering reactivity in condensation and cross-coupling reactions . These quantifiable physicochemical and positional differences preclude simple interchangeability in medicinal chemistry and agrochemical campaigns where structure–activity relationships are sensitive to both lipophilicity and substitution topology.

3-Methoxy analog replacement

Replacing the trifluoropropoxy group with methoxy may reduce lipophilicity by >1 log-unit, altering membrane permeability and target engagement potential.

5-Position regioisomer substitution

Despite identical computed LogP and TPSA, the 5-substituted regioisomer places the trifluoropropoxy group in a different steric and electronic environment, which may shift reactivity in condensation and cross-coupling reactions.

Quantified Differentiation Evidence Against Key Analogs


Lipophilicity Gain Drives Membrane Permeability

3-(3,3,3-Trifluoropropoxy)picolinaldehyde exhibits a computed LogP of 2.2253, compared to 0.8941 for the unsubstituted parent picolinaldehyde and approximately 0.95 for 3-methoxypicolinaldehyde (3-methoxy-pyridine-2-carbaldehyde, CAS 1849-53-2) [1]. The incorporation of the trifluoropropoxy group thus delivers a >1.3 log-unit increase in predicted lipophilicity versus the closest non-fluorinated 3-alkoxy congener, a magnitude of change that is known to be biologically relevant for passive membrane permeability and CNS penetration [2].

Lipophilicity Gain
Reported
ΔLogP +1.33 vs parent; +1.28 vs 3-methoxy
Supports membrane permeability assessment
Computed LogP values from vendor databases
Lipophilicity Drug Design Physicochemical Properties

Enhanced Polar Surface Area and Hydrogen-Bonding Capacity

The target compound has a Topological Polar Surface Area (TPSA) of 39.19 Ų, versus 29.96 Ų for unsubstituted picolinaldehyde [1]. This ~9.2 Ų increase arises from the additional oxygen atom in the trifluoropropoxy chain and provides extra hydrogen-bond acceptor capacity while remaining well below the 140 Ų threshold generally associated with poor oral absorption . The 3-methoxy analog is intermadiate with a predicted TPSA of approximately 35 Ų .

TPSA Increase
Reported
+9.2 Ų vs parent; +4 Ų vs 3-methoxy
Balances solubility and passive permeation
Computed TPSA from vendor databases
Polar Surface Area Permeability Drug-Likeness

Greater Conformational Flexibility for Induced-Fit Binding

With 4 rotatable bonds, the trifluoropropoxy substituent introduces two additional degrees of rotational freedom compared to the 2 rotatable bonds of 3-methoxypicolinaldehyde and one additional bond over the unsubstituted picolinaldehyde (1 rotatable bond) [1]. This expanded conformational space can be exploited to optimize induced-fit interactions with protein targets, particularly in shallow or flexible binding pockets where a rigid methoxy group may prove suboptimal .

Conformational Flexibility
Reported
4 rotatable bonds (vs 1 parent, 2 methoxy)
May benefit induced-fit binding studies
Computed from SMILES structures
Conformational Flexibility Molecular Recognition Scaffold Optimization

Potent ALDH1A1 Inhibition for Oncology Target Engagement

3-(3,3,3-Trifluoropropoxy)picolinaldehyde, evaluated through its derivative scaffolds in BindingDB, demonstrates potent inhibition of human aldehyde dehydrogenase 1A1 (ALDH1A1) with an IC50 of 41 nM in a biochemical assay using NAD⁺/propionaldehyde as substrate/cofactor [1]. In contrast, closely related compounds exemplified by 3-methoxypicolinaldehyde and other alkoxy-substituted picolinaldehydes lack documented ALDH1A1 inhibitory activity in the same public databases, suggesting that the trifluoropropoxy moiety contributes essential binding interactions. A cellular assay (MIAPaCa2 cells) for the same target yielded an IC50 of 6.79 μM, indicating the need for further optimization but confirming on-target cellular activity [2].

ALDH1A1 Inhibition
Class-level
Biochemical IC50 41 nM; Cellular IC50 6.79 μM
Supports ALDH1A1 target engagement research
Methoxy analog: no reported ALDH1A1 activity
ALDH1A1 Enzyme Inhibition Oncology

Priority Procurement Applications


ALDH1A1-Targeted Oncology Probe Development

Medicinal chemistry teams developing selective ALDH1A1 inhibitors for cancer stem cell eradication should procure this compound as a core aldehyde building block. The 41 nM biochemical IC50 against ALDH1A1, combined with its favorable computed LogP (2.23) and TPSA (39.19 Ų), makes it an attractive starting point for further derivatization via the aldehyde handle into imines, hydrazones, or reductive amination products [1]. The lack of reported ALDH1A1 activity for simpler alkoxy analogs underscores the specific contribution of the trifluoropropoxy substituent.

CNS-Penetrant Fragment Library Assembly

Researchers constructing fragment libraries optimized for CNS penetration will find the >1.3 log-unit lipophilicity gain over methoxy analogs strategically valuable. With a LogP of 2.23 and TPSA of 39.19 Ų, the compound resides in the optimal physicochemical space for blood–brain barrier penetration, while the 4 rotatable bonds offer conformational diversity for fragment growing and linking strategies .

Regioselective Building Block for Kinase Inhibitors

In kinase drug discovery programs requiring 2-formyl-3-alkoxypyridine intermediates, the 3-position trifluoropropoxy substitution provides electronic differentiation from the more common 4- or 5-substituted regioisomers. The electron-withdrawing nature of the trifluoropropoxy group meta to the aldehyde modulates the reactivity of both the formyl group and the pyridine nitrogen, enabling chemoselective transformations in sequential coupling reactions [1].

Agrochemical Intermediate for Fluorinated Heterocycles

Agrochemical discovery teams targeting fluorinated pyridine-containing herbicides or fungicides can deploy this building block for the synthesis of fused heterocycles. The aldehyde group permits condensation with hydrazines or amidines to form pyrazolo- or imidazo-pyridine cores, while the trifluoropropoxy chain imparts metabolic stability and lipophilicity favorable for foliar uptake [1][2].

Application
Selection Property
Validation Focus
ALDH1A1 inhibitor scaffold development
Fluorinated aldehyde with reported enzyme inhibition
Biochemical and cellular ALDH1A1 assay response
CNS-oriented fragment library design
Lipophilicity and TPSA within CNS drug-like space
Blood-brain barrier penetration assessment
Kinase inhibitor intermediate with regioselective substitution
3-position trifluoropropoxy provides electronic differentiation
Chemoselective transformation reactivity
Fluorinated heterocycle precursor
Aldehyde handle for condensation reactions
Metabolic stability and foliar uptake assessment
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